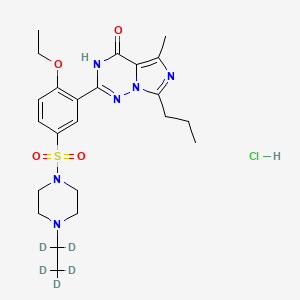
Vardenafil-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vardenafil-d5 (hydrochloride) is a deuterated form of Vardenafil hydrochloride, a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). This compound is primarily used in the treatment of erectile dysfunction by enhancing blood flow to the penis during sexual stimulation .
Preparation Methods
The synthesis of Vardenafil-d5 (hydrochloride) involves several complex chemical reactions. The process begins with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product. Industrial production methods have been developed to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Vardenafil-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vardenafil-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Vardenafil.
Biology: It is used in biological studies to understand the effects of PDE5 inhibition on various physiological processes.
Medicine: It is used in preclinical and clinical studies to evaluate the efficacy and safety of Vardenafil in treating erectile dysfunction and other conditions.
Industry: It is used in the pharmaceutical industry for the development and quality control of Vardenafil-based medications
Mechanism of Action
Vardenafil-d5 (hydrochloride) exerts its effects by inhibiting the enzyme PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, Vardenafil-d5 (hydrochloride) increases the levels of cGMP, leading to the relaxation of smooth muscle and increased blood flow to the penis, resulting in an erection .
Comparison with Similar Compounds
Vardenafil-d5 (hydrochloride) is similar to other PDE5 inhibitors such as Sildenafil and Tadalafil. it is more potent than Sildenafil and has a different selectivity profile compared to Tadalafil. This makes Vardenafil-d5 (hydrochloride) a unique and valuable compound for the treatment of erectile dysfunction .
Similar Compounds
- Sildenafil
- Tadalafil
- Avanafil
These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic profiles .
Properties
Molecular Formula |
C23H33ClN6O4S |
|---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride |
InChI |
InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H/i2D3,6D2; |
InChI Key |
XCMULUAPJXCOHI-TXZBQNLLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC.Cl |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















